molecular formula C19H18N2O3 B14878329 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14878329
M. Wt: 322.4 g/mol
InChI Key: UNMARJUSRCZFFZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxybenzyl group at position 1, a p-tolyl group at position 3, and a carboxylic acid group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the p-tolyl group: This can be done through a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronic acid derivative and p-tolyl bromide, using a palladium catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at position 4 instead of 5.

    1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group at position 3 instead of a p-tolyl group.

    1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-4-carboxylic acid: This compound has both the carboxylic acid group and the p-tolyl group at different positions compared to the target compound.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H18N2O3/c1-13-3-7-15(8-4-13)17-11-18(19(22)23)21(20-17)12-14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

UNMARJUSRCZFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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